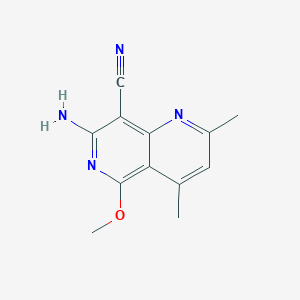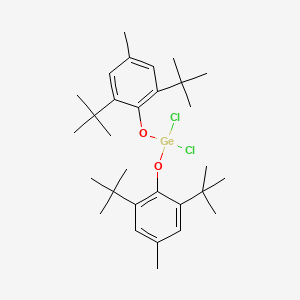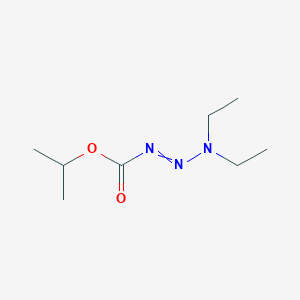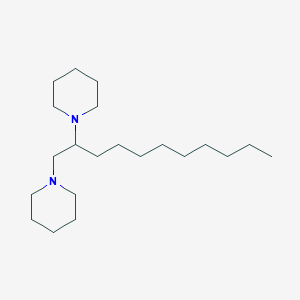
7-Amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile typically involves the functionalization of the 1,6-naphthyridine core. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Another approach involves the cyclization of propargylamino-pyridines in the presence of specific reagents like PIDA, TMSCF3, and CsF .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like SeO2 in dioxane.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and methoxy positions.
Common Reagents and Conditions
Oxidation: SeO2 in dioxane at room temperature.
Reduction: NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with SeO2 can lead to the formation of dicarboxaldehyde derivatives .
Scientific Research Applications
7-Amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of dyes and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7-Amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Known for its antibacterial properties and use in drug development.
2,7-Dimethyl-4-methoxy-1,8-naphthyridine: Used in the synthesis of complex organic molecules.
Uniqueness
7-Amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its amino and methoxy groups, along with the naphthyridine core, make it a versatile compound for various applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
89500-80-1 |
|---|---|
Molecular Formula |
C12H12N4O |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
7-amino-5-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile |
InChI |
InChI=1S/C12H12N4O/c1-6-4-7(2)15-10-8(5-13)11(14)16-12(17-3)9(6)10/h4H,1-3H3,(H2,14,16) |
InChI Key |
IEWHIZPKJCFBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NC(=C12)OC)N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane](/img/structure/B14386461.png)
![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)




![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)
![3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B14386494.png)

![1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole](/img/structure/B14386509.png)
![Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide](/img/structure/B14386510.png)
